molecular formula C12H14N2OS B14035105 5-(2-Isopropoxyphenyl)thiazol-2-amine

5-(2-Isopropoxyphenyl)thiazol-2-amine

Cat. No.: B14035105
M. Wt: 234.32 g/mol
InChI Key: XJIDTUWKAIMKFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Isopropoxyphenyl)thiazol-2-amine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Isopropoxyphenyl)thiazol-2-amine typically involves the reaction of 2-isopropoxybenzaldehyde with thiourea in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate thioamide, which then cyclizes to form the thiazole ring. The reaction conditions often include heating the mixture under reflux in a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(2-Isopropoxyphenyl)thiazol-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2-Isopropoxyphenyl)thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Isopropoxyphenyl)thiazol-2-amine involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation. The compound’s ability to donate or accept electrons also plays a role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Methoxyphenyl)thiazol-2-amine
  • 5-(2-Ethoxyphenyl)thiazol-2-amine
  • 5-(2-Propoxyphenyl)thiazol-2-amine

Uniqueness

5-(2-Isopropoxyphenyl)thiazol-2-amine is unique due to the presence of the isopropoxy group, which can influence its lipophilicity and, consequently, its biological activity. This structural feature may enhance its ability to penetrate cell membranes and interact with intracellular targets, making it a promising candidate for drug development .

Properties

Molecular Formula

C12H14N2OS

Molecular Weight

234.32 g/mol

IUPAC Name

5-(2-propan-2-yloxyphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C12H14N2OS/c1-8(2)15-10-6-4-3-5-9(10)11-7-14-12(13)16-11/h3-8H,1-2H3,(H2,13,14)

InChI Key

XJIDTUWKAIMKFM-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC=C1C2=CN=C(S2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.